molecular formula C13H26N2O2 B3007341 tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate CAS No. 1783924-61-7

tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate

Cat. No.: B3007341
CAS No.: 1783924-61-7
M. Wt: 242.363
InChI Key: IAIZJKYUFUMGRL-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2 . It is a derivative of piperidine and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various chemical products.

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceutical compounds and agrochemicals .

Biology: In biological research, the compound is used to study the effects of piperidine derivatives on biological systems . It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates . It is also studied for its pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its stability and reactivity make it suitable for various industrial applications.

Safety and Hazards

The safety information available indicates that this compound is associated with several hazard statements: H315, H318, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-methylpiperidin-4-yl)ethylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate can undergo oxidation reactions to form corresponding .

    Reduction: The compound can be reduced to form .

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: Reagents like or are employed.

    Substitution: Conditions typically involve the use of such as or .

Major Products Formed:

    N-oxides: from oxidation.

    Secondary amines: from reduction.

  • Various substituted products from nucleophilic substitution.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate involves its interaction with biological targets such as enzymes and receptors . The compound can act as an inhibitor or modulator of specific pathways, depending on its structure and functional groups. The molecular targets and pathways involved are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

  • tert-Butyl N-(4-methylpiperidin-4-yl)carbamate
  • tert-Butyl N-(2-methylpiperidin-4-yl)carbamate
  • tert-Butyl N-(2-ethylpiperidin-4-yl)carbamate

Uniqueness: tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate is unique due to its specific substitution pattern on the piperidine ring. This substitution pattern influences its chemical reactivity and biological activity , making it distinct from other similar compounds. The presence of the tert-butyl group also enhances its stability and lipophilicity , which are important properties for its applications in various fields.

Properties

IUPAC Name

tert-butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10-9-11(5-7-14-10)6-8-15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIZJKYUFUMGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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